N-(4-Amino-2-methylphenyl)-4-butoxybenzamide N-(4-Amino-2-methylphenyl)-4-butoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1016828-31-1
VCID: VC8036713
InChI: InChI=1S/C18H22N2O2/c1-3-4-11-22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)12-13(17)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide

CAS No.: 1016828-31-1

Cat. No.: VC8036713

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide - 1016828-31-1

Specification

CAS No. 1016828-31-1
Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
IUPAC Name N-(4-amino-2-methylphenyl)-4-butoxybenzamide
Standard InChI InChI=1S/C18H22N2O2/c1-3-4-11-22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)12-13(17)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21)
Standard InChI Key AQDIMXJWSPLRCK-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C
Canonical SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide consists of two aromatic rings connected via an amide bond (Figure 1):

  • Benzamide moiety: A benzene ring substituted with a butoxy group (-OC₄H₉) at the para position.

  • Aniline derivative: A 4-amino-2-methylphenyl group, where the amino (-NH₂) and methyl (-CH₃) groups occupy the para and ortho positions, respectively.

The planar arrangement of the conjugated aromatic system facilitates π-π interactions, which are critical for binding biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₂O₂
Molecular Weight298.4 g/mol
IUPAC NameN-(4-amino-2-methylphenyl)-4-butoxybenzamide
Canonical SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C
Boiling Point (Predicted)402.9±45.0 °C
Density (Predicted)1.144±0.06 g/cm³
pKa (Predicted)13.53±0.70

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a nucleophilic acyl substitution reaction between 4-butoxybenzoyl chloride and 4-amino-2-methylaniline in the presence of a base (e.g., triethylamine) :

4-Butoxybenzoyl chloride+4-Amino-2-methylanilineEt3NN-(4-Amino-2-methylphenyl)-4-butoxybenzamide+HCl\text{4-Butoxybenzoyl chloride} + \text{4-Amino-2-methylaniline} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-Amino-2-methylphenyl)-4-butoxybenzamide} + \text{HCl}

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventDichloromethaneMaximizes solubility of reactants
Temperature0–5°CMinimizes side reactions
Molar Ratio1:1 (acyl chloride:amine)Prevents over-acylation
Reaction Time4–6 hoursEnsures completion

Post-Synthesis Modifications

The amino and amide groups enable further functionalization:

  • Acylation: Reaction with acetyl chloride to protect the -NH₂ group.

  • Suzuki Coupling: Introduction of aryl groups via palladium catalysis.

Applications in Research and Industry

Pharmaceutical Research

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide serves as a precursor in developing kinase inhibitors and antimicrobial agents. Its planar structure allows intercalation into DNA or enzyme active sites .

TargetMechanism of ActionCurrent Status
Tyrosine KinasesCompetitive ATP inhibitionPreclinical
Bacterial GyraseDNA replication interferenceIn vitro

Material Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Preliminary studies show charge mobility of 0.1–0.5 cm²/V·s in thin-film transistors.

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